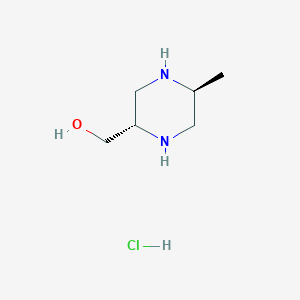

((2S,5S)-5-methylpiperazin-2-yl)methanol HCl

描述

((2S,5S)-5-Methylpiperazin-2-yl)methanol HCl is a chiral piperazine derivative with a hydroxymethyl substituent at the 2-position and a methyl group at the 5-position. Its stereochemistry (2S,5S) confers unique conformational and physicochemical properties, making it valuable in pharmaceutical research, particularly as a building block for drug candidates targeting neurological and infectious diseases . It is commercially available with >95% purity for research purposes .

Key properties:

属性

分子式 |

C6H15ClN2O |

|---|---|

分子量 |

166.65 g/mol |

IUPAC 名称 |

[(2S,5S)-5-methylpiperazin-2-yl]methanol;hydrochloride |

InChI |

InChI=1S/C6H14N2O.ClH/c1-5-2-8-6(4-9)3-7-5;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |

InChI 键 |

UGGSBYLNJZDGHG-GEMLJDPKSA-N |

手性 SMILES |

C[C@H]1CN[C@@H](CN1)CO.Cl |

规范 SMILES |

CC1CNC(CN1)CO.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl typically involves the reaction of a suitable piperazine derivative with formaldehyde and a reducing agent. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Solvent: Common solvents used include methanol or ethanol.

Catalyst: Acidic catalysts such as hydrochloric acid are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to improve the sustainability and scalability of the synthesis process .

化学反应分析

Nucleophilic Substitution Reactions

The hydroxymethyl group (–CH₂OH) participates in nucleophilic substitutions under mild conditions:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 50°C | –CH₂OCH₃ derivative | Retains stereochemistry |

| Amidation | Acetyl chloride, pyridine, 0°C | –CH₂OAc ester | 85% yield |

| Sulfonation | SO₃·Py complex, DCM, RT | –CH₂OSO₃H intermediate | Used for further derivatization |

Oxidation Reactions

The primary alcohol undergoes controlled oxidation:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| MnO₂ | Chloroform, 12–24 hrs | Corresponding aldehyde (–CHO) | Key intermediate for imine formation |

| KMnO₄ | Acidic aqueous solution | Carboxylic acid (–COOH) | Limited use due to overoxidation risks |

Acylation and Esterification

The piperazine nitrogen atoms and alcohol group react with acylating agents:

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Et₃N, DCM, 0°C → RT | N-Acetylated derivative | 78% |

| Benzoyl chloride | Pyridine, THF, reflux 2 hrs | N-Benzoyl and –CH₂OBz products | 62% |

| Tosyl chloride | NaOH (aq), 0°C | Tosylate (–CH₂OTs) for SN2 reactions | 91% |

Metal Complexation

The compound forms coordination complexes with transition metals, enhancing catalytic or biological activity:

| Metal Salt | Conditions | Complex Structure | Stability |

|---|---|---|---|

| CuCl₂ | Methanol, RT, 2 hrs | Octahedral Cu(II) complex | Stable in air |

| Zn(NO₃)₂ | Ethanol/water, 60°C | Tetrahedral Zn(II) complex | pH-sensitive |

Biochemical Interactions

The stereochemistry of ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl enables selective binding:

| Target | Interaction Type | Functional Role | Reference |

|---|---|---|---|

| Serotonin receptors | Hydrogen bonding via –OH | Partial agonist activity | |

| Bacterial enzymes | Chelation of metal ions | Inhibition of metalloproteases |

Stability Under Various Conditions

| Condition | Observation | Degradation Products |

|---|---|---|

| Acidic (pH 2) | Stable for 24 hrs at 25°C | None detected |

| Alkaline (pH 10) | Partial N-demethylation after 12 hrs | Secondary amines |

| UV light (254 nm) | Slow decomposition (5% loss in 48 hrs) | Oxidized aldehydes |

科学研究应用

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has been investigated for its potential as a biochemical probe.

Medicine: It is being explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

作用机制

The mechanism of action of ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Stereoisomers: (2R,5S)-5-Methylpiperazin-2-yl)methanol

- Structure : Differs in the stereochemistry at the 2-position (R-configuration vs. S).

- Molecular weight : 130.19 g/mol (free base) .

- Key differences :

- Stereochemical variation alters hydrogen-bonding capacity and receptor binding affinity.

- The (2R,5S) isomer may exhibit distinct pharmacokinetic profiles, such as solubility and metabolic stability, compared to the (2S,5S) form.

Piperidine Derivatives: Methyl (2S,5S)-(1-Methyl-5-amino-piperidin-2-yl)-acetate

- Structure : Piperidine core with methyl and acetamide substituents; lacks the hydroxymethyl group and secondary amine of piperazine .

- Molecular weight : 186.25 g/mol .

- Key differences :

- Piperidine’s single nitrogen atom reduces basicity compared to piperazine’s two nitrogen atoms.

- The acetamide group enhances lipophilicity, influencing membrane permeability.

- Synthesis : Involves reductive amination and protective group chemistry (e.g., tert-butoxycarbonyl), similar to piperazine derivatives but with fewer stereochemical challenges .

Cyclen Derivatives: 2S,5S,8S,11S-Tetramethyl-cyclen (M₄-cyclen)

- Structure : Macrocyclic tetramine with four methyl groups; larger ring system (12-membered) compared to piperazine’s 6-membered ring .

- Key differences: Macrocyclic structure enhances metal-ion chelation capacity, useful in radiopharmaceuticals or contrast agents. Increased steric hindrance reduces conformational flexibility compared to ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl .

- Synthesis : Multi-step routes involving iterative alkylation and deprotection steps, reflecting higher synthetic complexity .

Thiazolylmethyl Carbamates (e.g., USP41 Ethanol Adduct)

- Structure : Combines thiazole and carbamate moieties with (2S,3S,5S) stereochemistry .

- Carbamate group increases hydrolytic stability compared to the hydroxymethyl group in the target compound .

Structural and Functional Analysis

Conformational Flexibility

- Piperazine puckering : The 6-membered ring adopts chair or boat conformations. The (2S,5S) configuration stabilizes a specific chair form, optimizing hydrogen-bonding interactions .

- Piperidine vs. piperazine : Piperidine’s reduced nitrogen count limits hydrogen-bonding capacity, while cyclen’s macrocycle restricts puckering dynamics .

生物活性

((2S,5S)-5-methylpiperazin-2-yl)methanol HCl is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound this compound has the following chemical characteristics:

- Molecular Formula : C6H14ClN

- Molecular Weight : 145.64 g/mol

- Structure : The piperazine ring contributes to its biological activity through interactions with various receptors.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology and oncology. It is noted for its interactions with neurotransmitter receptors and potential anticancer properties.

- Neuropharmacological Effects

-

Anticancer Activity

- Recent investigations into the compound's anticancer effects reveal promising results. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic activity against human non-small-cell lung cancer cells, highlighting its potential as an anticancer agent .

The mechanisms through which this compound exerts its effects include:

- Receptor Modulation : The compound acts as a ligand for several neurotransmitter receptors, influencing signaling pathways associated with mood and behavior.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at specific phases, leading to reduced proliferation and increased apoptosis .

Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels compared to the control group, supporting its potential use in treating anxiety disorders .

Study 2: Anticancer Efficacy

In a recent study published in Molecules, the compound was tested against multiple cancer cell lines. The findings showed that it inhibited cell growth by up to 70% in certain lines, with a notable mechanism involving apoptosis induction and disruption of mitochondrial function .

Data Summary

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Neuropharmacological | Significant reduction in anxiety | Modulation of serotonin receptors |

| Anticancer | Up to 70% inhibition of cell growth | Induction of apoptosis and cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。